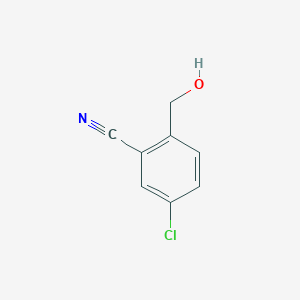
4-クロロ-2-シアノベンジルアルコール
概要
説明
5-Chloro-2-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyano group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
5-Chloro-2-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
5-Chloro-2-(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve:
Reagents: 4-chlorobenzyl chloride, sodium cyanide, water
Solvent: Aqueous or organic solvent
Temperature: Moderate temperatures (50-80°C)
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-cyanobenzyl alcohol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
5-Chloro-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-Chloro-2-cyanobenzaldehyde or 4-chloro-2-cyanobenzoic acid.
Reduction: 4-Chloro-2-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives.
作用機序
The mechanism of action of 4-chloro-2-cyanobenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyano group can act as an electrophile, while the alcohol group can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl alcohol: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Cyanobenzyl alcohol:
Benzyl alcohol: The parent compound, without any substituents, making it less specialized for certain applications.
Uniqueness
5-Chloro-2-(hydroxymethyl)benzonitrile is unique due to the presence of both the chlorine and cyano groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
生物活性
5-Chloro-2-(hydroxymethyl)benzonitrile is an organic compound with potential biological activities that warrant detailed investigation. This article aims to consolidate available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
5-Chloro-2-(hydroxymethyl)benzonitrile is characterized by a chlorobenzene ring substituted with a hydroxymethyl group and a nitrile functional group. Its molecular formula is C8H8ClN, and it has a molecular weight of approximately 169.61 g/mol. The presence of the hydroxymethyl group and the nitrile moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.
Mechanisms of Biological Activity
Research indicates that compounds similar to 5-Chloro-2-(hydroxymethyl)benzonitrile may exhibit various biological activities, such as:
Table 1: Summary of Biological Activities Related to Hydroxymethyl-Benzo Compounds
Case Studies
- Antitumor Potential : In vitro studies have shown that certain benzopsoralens with hydroxymethyl substitutions exhibit promising antitumor properties. These compounds were found to induce cell cycle arrest and apoptosis in cancer cell lines upon UVA activation, suggesting that 5-Chloro-2-(hydroxymethyl)benzonitrile could potentially be developed for cancer therapy .
- Topoisomerase Inhibition : A study focused on the structure-activity relationship (SAR) of various hydroxymethyl-substituted benzonitriles indicated that the incorporation of specific functional groups enhances the ability to inhibit topoisomerase II, a target critical for DNA replication and repair . This finding could imply similar mechanisms for 5-Chloro-2-(hydroxymethyl)benzonitrile.
- Synergistic Effects : The combination of 5-Chloro-2-(hydroxymethyl)benzonitrile with other pharmacological agents may enhance its efficacy against resistant cancer types. Similar compounds have shown increased activity when used in conjunction with established chemotherapeutics, indicating a potential avenue for further research .
特性
IUPAC Name |
5-chloro-2-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTQQBVRDWRBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















